Isobutyl 3-iodobenzoate
Description
Isobutyl 3-iodobenzoate is an aromatic ester compound characterized by a benzoic acid backbone substituted with an iodine atom at the 3-position and an isobutyl ester group. Its molecular structure confers unique physicochemical properties, including moderate lipophilicity due to the bulky isobutyl chain, which influences solubility and reactivity.
This compound is hypothesized to have applications in organic synthesis, pharmaceuticals, and radiochemistry, particularly in radioiodination processes. Its iodine substituent makes it a candidate for halogen exchange reactions or as a precursor in targeted drug delivery systems .
Properties
Molecular Formula |
C11H13IO2 |
|---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
2-methylpropyl 3-iodobenzoate |
InChI |
InChI=1S/C11H13IO2/c1-8(2)7-14-11(13)9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
VYGWZEWISUMZRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl 3-iodobenzoate can be synthesized through the esterification of 3-iodobenzoic acid with isobutyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and organometallic derivatives.
Oxidation Reactions: Products include 3-iodobenzoic acid.
Reduction Reactions: Products include isobutyl 3-iodobenzyl alcohol.
Scientific Research Applications
Isobutyl 3-iodobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of radiolabeled compounds for diagnostic imaging and radiotherapy.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: It is used in the study of enzyme mechanisms and protein labeling.
Mechanism of Action
The mechanism of action of isobutyl 3-iodobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes by binding to their active sites. The iodine atom in the compound can participate in halogen bonding, which enhances its binding affinity to target molecules. Additionally, the ester group can undergo hydrolysis to release the active 3-iodobenzoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The ester group and substitution pattern on the benzene ring significantly influence properties such as solubility, molecular weight, and reactivity. Key analogs include:
| Compound | Molecular Weight (g/mol) | Ester Group | Substituent(s) | Key Properties |
|---|---|---|---|---|
| Isobutyl 3-iodobenzoate | ~292.1* | Isobutyl | 3-Iodo | High lipophilicity, low water solubility |
| Methyl 3-iodobenzoate | 276.05 | Methyl | 3-Iodo | Moderate lipophilicity, volatile |
| Ethyl 4-(pyridazin-3-yl)phenethylamino benzoate (I-6230) | ~381.3* | Ethyl | 4-(Pyridazin-3-yl)phenethylamino | Enhanced polarity, bioactive potential |
| N-Succinimidyl 3-iodobenzoate | ~319.1* | Succinimidyl | 3-Iodo | Reactive ester, used in antibody labeling |
*Calculated based on molecular formula.
Methyl 3-iodobenzoate, with its smaller ester group, exhibits higher volatility and lower cellular retention in radiochemistry applications .
Dehalogenation Susceptibility
In anaerobic microbial systems (e.g., Desulfomonile tiedjei), 3-iodobenzoate derivatives undergo reductive dehalogenation. The ester group modulates reactivity: free 3-iodobenzoic acid is more susceptible to dehalogenation than its esterified forms. This compound, with its bulky ester, likely experiences slower enzymatic processing compared to methyl or ethyl analogs, as steric effects hinder substrate-enzyme interactions .
Radioiodination Efficiency
In radioimmunotherapy, N-succinimidyl 3-iodobenzoate has been used to label internalizing monoclonal antibodies (mAbs). However, compared to SIPC (N-succinimidyl 5-iodo-3-pyridinecarboxylate), it shows lower intracellular retention (28.1% vs. 7.6% catabolite retention at 1 hour) due to differences in charge and hydrophobicity .
Market and Industrial Relevance
Methyl 3-iodobenzoate (CAS 618-91-7) has established commercial demand, with Oceania and South America being key consumption regions . This compound’s niche applications (e.g., specialty chemicals) may limit its market scale compared to methyl derivatives. Ethyl-based analogs, such as I-6230 and I-6232, are prioritized in drug discovery due to their bioactive moieties .
Biological Activity
Isobutyl 3-iodobenzoate is a chemical compound that has garnered attention for its biological activity, particularly in the context of its potential applications in pharmacology and agrochemicals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an ester formed from benzoic acid and isobutanol, with an iodine substituent at the 3-position of the benzene ring. Its chemical formula is , and it is classified as a benzoate ester. The presence of the iodine atom significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.13 g/mol |
| Boiling Point | 250 °C |
| Solubility | Soluble in organic solvents |
Anti-Juvenile Hormone Activity
Research has demonstrated that this compound exhibits significant anti-juvenile hormone (JH) activity. A study conducted by Fujita et al. indicated that modifications to the ethyl side chain of related compounds led to enhanced biological activity, with isobutyl derivatives showing optimal effects in inducing precocious metamorphosis in insect larvae. Specifically, the study highlighted that the isobutyl analog exhibited higher activity compared to other alkyl groups, suggesting its potential as a JH antagonist in pest control applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been pivotal in understanding the biological efficacy of this compound. Research indicates that the size and nature of substituents on the benzene ring influence its biological properties. For instance, the introduction of halogens such as iodine at the 3-position enhances its interaction with biological targets, potentially increasing its potency against certain pests .
Case Studies
- Insect Metamorphosis Induction : In a series of experiments on Bombyx mori (silkworm) larvae, it was observed that topical application of this compound led to significant alterations in developmental stages, demonstrating its role as an effective JH mimic at specific concentrations .
- Cancer Cell Line Studies : Recent investigations into related benzoate compounds have shown promising results against multidrug-resistant cancer cell lines. The incorporation of iodine has been suggested to improve binding affinity to target proteins involved in cancer progression, thereby enhancing therapeutic efficacy .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-Juvenile Hormone | Induction of precocious metamorphosis | |
| Cancer Cell Line Inhibition | Enhanced potency against MDR cancer cells |
The mechanism through which this compound exerts its biological effects primarily involves interaction with hormonal pathways in insects and potential modulation of signaling pathways in cancer cells. The compound's ability to mimic juvenile hormones allows it to disrupt normal developmental processes in insects, while its structural features may facilitate interactions with cellular receptors involved in tumor growth regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
